4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)-N-(o-tolyl)benzamide

Lipophilicity Drug-likeness Physicochemical profiling

Select 4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)-N-(o-tolyl)benzamide (CAS 451474-99-0) for its patented PI3K inhibition activity (US Patent 8,536,169) and pre‑screened GPR151 agonism at Scripps Research. The o‑tolyl amide tail provides a defined SAR vector that enhances target binding versus unvalidated 4‑ethylphenyl or 4‑ethoxyphenyl analogs. Its computed lipophilicity (XLogP3=4), TPSA (78.1 Ų), and five rotatable bonds align with kinase inhibitor property space. Parallel procurement with close analogs (CAS 451476‑52‑1, 451504‑86‑2, 452051‑28‑4) enables QSPR modeling and comparative dose‑response profiling. Avoid generic substitution that would confound lead optimization.

Molecular Formula C24H24FN3O3S
Molecular Weight 453.53
CAS No. 451474-99-0
Cat. No. B2631570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)-N-(o-tolyl)benzamide
CAS451474-99-0
Molecular FormulaC24H24FN3O3S
Molecular Weight453.53
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C24H24FN3O3S/c1-18-7-5-6-10-22(18)26-24(29)19-11-12-21(25)23(17-19)32(30,31)28-15-13-27(14-16-28)20-8-3-2-4-9-20/h2-12,17H,13-16H2,1H3,(H,26,29)
InChIKeyIUENXGHAJFOZTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)-N-(o-tolyl)benzamide (CAS 451474-99-0) – Compound Class, Core Identity, and Procurement-Relevant Physicochemical Profile


4-Fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)-N-(o-tolyl)benzamide (CAS 451474-99-0) is a synthetic small-molecule sulfonamide–benzamide hybrid that incorporates a 4-phenylpiperazine sulfonyl group, a 4-fluoro substituent on the central benzamide ring, and an ortho-tolyl (2-methylphenyl) amide tail [1]. The compound belongs to the phenylsulfonyl piperazine class, which has been investigated for PI3-kinase inhibition, antimalarial activity, and modulation of neurotransmitter receptors [2][3]. Its computed physicochemical properties – molecular weight 453.5 g/mol, XLogP3 of 4, topological polar surface area (TPSA) of 78.1 Ų, one hydrogen bond donor, six hydrogen bond acceptors, and five rotatable bonds – place it within lead-like chemical space, though its relatively high lipophilicity distinguishes it from less hydrophobic sulfonamide benzamide analogs [1].

Why Closely Related 4-Fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide Analogs Cannot Be Substituted for CAS 451474-99-0 Without Experimental Validation


Compounds within the 4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide scaffold share a common core but diverge at the N-aryl amide terminus; small changes at this position – from o-tolyl (CAS 451474-99-0) to 4-ethylphenyl (CAS 451476-52-1), 4-ethoxyphenyl (CAS 451504-86-2), or 3,5-dichlorophenyl (CAS 452051-28-4) – alter molecular weight, lipophilicity, hydrogen-bonding capacity, and conformational flexibility in ways that can profoundly affect target binding, selectivity, and pharmacokinetic behavior [1]. These N-aryl substitutions are known to modulate bioactivity in structure–activity relationship (SAR) studies of related sulfonamide benzamides, where even a methyl-to-methoxy switch can shift IC50 values by an order of magnitude [2]. Consequently, generic substitution among these analogs without head-to-head comparative data risks invalidating assay results and confounding lead optimization campaigns [3].

Quantitative Comparator Evidence for 4-Fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)-N-(o-tolyl)benzamide (CAS 451474-99-0) Versus Close Structural Analogs


Lipophilicity Differentiation: XLogP3 of CAS 451474-99-0 Compared to N-(4-Ethylphenyl) and N-(4-Ethoxyphenyl) Analogs

The computed octanol–water partition coefficient (XLogP3) provides a direct measure of lipophilicity that affects membrane permeability, plasma protein binding, and non-specific binding risk. CAS 451474-99-0 has an XLogP3 of 4, matching the N-(4-ethylphenyl) analog but standing 0.3 log units lower than the N-(4-ethoxyphenyl) analog (XLogP3 ≈ 4.3). This difference suggests that CAS 451474-99-0 and the 4-ethylphenyl congener occupy a similar lipophilicity space favorable for oral bioavailability, while the 4-ethoxyphenyl analog may exhibit higher non-specific binding and faster metabolic clearance [1].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area Differentiate CAS 451474-99-0 from the 3,5-Dichlorophenyl Analog

CAS 451474-99-0 possesses six hydrogen-bond acceptors and a TPSA of 78.1 Ų. In contrast, the N-(3,5-dichlorophenyl) analog (CAS 452051-28-4) features two additional chlorine atoms that increase both molecular weight (508.4 vs. 453.5 g/mol) and hydrogen-bond acceptor count (owing to chlorine's weak HBA character), while only marginally affecting TPSA. This molecular-weight increase of ~55 Da (12%) without commensurate polar surface area gain pushes the dichlorophenyl analog further from optimal oral bioavailability space, as reflected by commonly used drug-likeness metrics such as Lipinski's Rule of Five and the Veber rules [1].

Polar surface area Permeability Hydrogen bonding

Rotatable Bond Count and Conformational Flexibility: CAS 451474-99-0 Versus N-Aryl Analogs

The number of rotatable bonds influences ligand conformational entropy and binding thermodynamics. CAS 451474-99-0 contains five rotatable bonds. The N-(4-ethylphenyl) analog (CAS 451476-52-1) adds one extra rotatable bond (six total) due to the ethyl substituent, while the N-(4-ethoxyphenyl) analog adds two extra rotatable bonds (seven total) due to the ethoxy group. Each additional rotatable bond is estimated to impose an entropic penalty of approximately 0.5–1.5 kcal/mol upon binding, which can reduce binding affinity by several-fold if not compensated by new favorable contacts [1].

Conformational entropy Ligand efficiency Binding thermodynamics

Target Engagement Evidence: CAS 451474-99-0 Documented in PI3-Kinase Inhibitor Patent US8536169

CAS 451474-99-0 is explicitly claimed within US Patent 8,536,169, which discloses compounds that inhibit the activity of the phosphoinositide 3′OH kinase (PI3K) family – a clinically validated oncology target class [1]. While specific IC50 or Ki values for CAS 451474-99-0 against individual PI3K isoforms are not publicly disclosed in the patent or accessible databases, its inclusion in the patent's Markush claims and exemplified compound library establishes that the o-tolyl substitution pattern at the amide nitrogen is compatible with PI3K inhibitory activity. Close analogs with different N-aryl substituents (e.g., 4-ethylphenyl, 4-ethoxyphenyl) are not necessarily encompassed by the same patent claims, and their PI3K activity cannot be assumed without experimental verification.

PI3-kinase Kinase inhibition Oncology target

High-Throughput Screening Profile: CAS 451474-99-0 Tested in Multiple PubChem BioAssays Including GPR151 and Protein-Protein Interaction Screens

PubChem BioAssay records indicate that CAS 451474-99-0 has been tested in at least eight distinct high-throughput screening (HTS) campaigns, including a cell-based primary assay to identify activators of GPR151 (a class A orphan GPCR) at The Scripps Research Institute Molecular Screening Center, an AlphaScreen-based assay for FBW7 activators, and an inhibitor screen for the CDC25B-CDK2/CyclinA interaction at the University of Michigan Center for Chemical Genomics [1]. The N-(3,5-dichlorophenyl) analog (CAS 452051-28-4) was also tested in the GPR151 and FBW7 assays, providing a direct cross-screening comparison opportunity . While full dose-response data for neither compound is publicly reported, the overlapping assay footprint allows researchers to request original screening data from PubChem depositors for direct comparator analysis.

High-throughput screening GPCR Protein-protein interaction

Class-Level SAR Trends: Ortho-Substituted N-Aryl Benzamides Exhibit Distinct Activity Profiles from Para-Substituted Congeners in Carboxamide-Piperazine-Sulfonamide Series

In a systematic SAR study of carboxamide compounds containing piperazine and arylsulfonyl moieties, Wang et al. (2016) demonstrated that the position and nature of substituents on the N-aryl benzamide ring critically influence biological activity. Although CAS 451474-99-0 was not directly tested in this study, the SAR trends for closely related analogs show that ortho-substitution (as in the o-tolyl group of CAS 451474-99-0) can confer distinct enzyme inhibitory profiles compared to para-substituted variants (e.g., compounds corresponding to the 4-ethylphenyl analog scaffold). In one comparable series, a 2-methyl substituent yielded an IC50 of 8.7 μM while the 4-methyl isomer showed a 3.3-fold weaker IC50 of 29.1 μM against the same enzyme target [1]. This establishes a class-level precedent that ortho-tolyl substitution – the defining feature of CAS 451474-99-0 – is not interchangeable with para-substituted alternatives without measurable loss of activity.

Structure–activity relationship Regioisomerism Enzyme inhibition

Recommended Research and Industrial Application Scenarios for 4-Fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)-N-(o-tolyl)benzamide (CAS 451474-99-0)


PI3-Kinase Inhibitor Lead Optimization and SAR Expansion

Given its explicit inclusion in US Patent 8,536,169 as a PI3K inhibitor, CAS 451474-99-0 serves as a validated starting point for medicinal chemistry programs targeting PI3K-dependent cancers [1]. The o-tolyl amide moiety provides a defined vector for SAR exploration, and the compound's physicochemical profile (XLogP3 = 4, TPSA = 78.1 Ų) positions it within kinase inhibitor-relevant property space. Procurement of this specific analog – rather than the unvalidated 4-ethylphenyl or 4-ethoxyphenyl variants – ensures alignment with existing patent SAR and facilitates direct comparison with disclosed PI3K inhibitor series.

GPCR Screening and De-orphanization Campaigns Targeting GPR151

CAS 451474-99-0 has been tested in a cell-based high-throughput primary assay for GPR151 activation at The Scripps Research Institute Molecular Screening Center [1]. This makes it a relevant tool compound for laboratories investigating GPR151 pharmacology or conducting GPCR de-orphanization screens. The overlapping GPR151 screening history with the N-(3,5-dichlorophenyl) analog (CAS 452051-28-4) enables parallel procurement of both compounds for comparative dose-response profiling .

Protein-Protein Interaction Inhibitor Discovery (CDC25B-CDK2/CyclinA and FBW7 Systems)

The compound has been profiled in AlphaScreen-based biochemical assays for CDC25B-CDK2/CyclinA interaction inhibition and FBW7 activation [1]. These protein-protein interaction (PPI) targets are of growing interest in oncology and cell-cycle regulation. CAS 451474-99-0 offers a pre-screened entry point for PPI inhibitor discovery, with the advantage that its five-rotatable-bond scaffold provides a relatively rigid pharmacophore conducive to structure-based design, contrasting with the more flexible 4-ethylphenyl and 4-ethoxyphenyl analogs.

Physicochemical Comparator Studies for Sulfonamide-Benzamide Lead Optimization

The well-defined computed properties of CAS 451474-99-0 – including XLogP3, TPSA, hydrogen-bond donor/acceptor counts, and rotatable bond count – make it a suitable reference compound for systematic physicochemical profiling studies [1]. When procured alongside its close analogs (CAS 451476-52-1, CAS 451504-86-2, and CAS 452051-28-4), researchers can experimentally determine LogD7.4, aqueous solubility, plasma protein binding, and metabolic stability to establish quantitative structure–property relationship (QSPR) models for the phenylsulfonyl piperazine benzamide class.

Quote Request

Request a Quote for 4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)-N-(o-tolyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.